Carteolol Hydrochloride is a synthetic quinolinone derivative classified as a non-selective β-adrenergic receptor blocking agent. [, ] It exhibits affinity for both β-1 and β-2 adrenergic receptors. [, , ] This compound is widely employed in scientific research to investigate its effects on various biological systems and processes. [, , , , , , , , , , ]
Synthesis Analysis
Step 1: 1,3-Cyclohexanedione reacts with ammonium acetate to yield 3-aminocyclohex-2-enone. []
Step 2: The resulting compound undergoes a coupling reaction with acrylic acid. []
Step 3: Bromine is used to aromatize the intermediate, producing 5-hydroxy-3,4-dihydro-2(1H)-quinolinone. []
Step 4: The final product, Carteolol Hydrochloride, is obtained by reacting 5-hydroxy-3,4-dihydro-2(1H)-quinolinone sequentially with epichlorhydrin, tert-butylamine, and hydrochloric acid. []
This synthesis pathway achieves an overall yield of 32%. []
Molecular Structure Analysis
The crystal structure of Carteolol Hydrochloride has been determined using X-ray diffraction analysis. [] Key features of its molecular structure include:
Crystal System: Monoclinic []
Space Group: P21/n []
Unit Cell Dimensions: a = 7.873 Å, b = 26.435 Å, c = 8.549 Å, β = 105.67° []
Hydrogen Bonding: The chloride anion forms two hydrogen bonds with the cationic amino group and one with the hydroxyl group of the molecule. []
C3-C4 Bond: The C(3)-C(4) bond in the 3,4-dihydro-2-quinolone ring is shorter than a typical single bond (1.397 Å), suggesting potential deviation from planarity. []
Mechanism of Action
Carteolol Hydrochloride exerts its primary effect by competitively antagonizing β-adrenergic receptors. [, , , ] This antagonism inhibits the binding of endogenous catecholamines like adrenaline and noradrenaline, leading to a reduction in sympathetic nervous system activity. [, , , ]
Additionally, Carteolol Hydrochloride exhibits intrinsic sympathomimetic activity (ISA). [, , ] ISA refers to the ability of the molecule to partially activate β-adrenergic receptors, even while blocking the effects of endogenous catecholamines. [, , ] The extent of ISA varies depending on the dosage and specific experimental conditions. [, ]
Physical and Chemical Properties Analysis
Appearance: White crystalline powder []
Solubility: Soluble in water []
Hydrophilicity: Carteolol Hydrochloride exhibits pronounced hydrophilicity, which influences its pharmacological properties. []
Applications
Ophthalmology: Investigating its effects on intraocular pressure and ocular blood flow dynamics. [, , , , , , ] Studies have explored its potential in managing conditions like glaucoma and ocular hypertension. [, , , , , , , ]
Cardiology: Examining its influence on cardiovascular parameters such as heart rate, blood pressure, and cardiac output. [, , , , ] Research has focused on its potential in treating hypertension and cardiac arrhythmias. [, , , , ]
Immunology: Studying its potential to modulate immune responses, particularly the production of inflammatory cytokines. [, ] Research has explored its capacity to inhibit the production of pro-inflammatory cytokines like TNF-α and IL-6. []
Cellular Biology: Assessing its protective effects against cellular damage induced by stressors like ultraviolet radiation. [, , ] Studies have investigated its ability to reduce reactive oxygen species (ROS) production and enhance cell viability after exposure to UVB irradiation. [, , ]
Future Directions
Developing novel drug delivery systems to enhance its therapeutic efficacy and minimize potential side effects. This could involve formulations like sustained-release pellets or environmentally responsive gels. [, ]
Related Compounds
Timolol Maleate
Compound Description: Timolol maleate is a non-selective beta-adrenergic receptor blocking agent. It is widely used in ophthalmology for the treatment of glaucoma and ocular hypertension [, , , , , , ].
Relevance: Timolol maleate is frequently studied alongside carteolol hydrochloride to compare their efficacy, safety profiles, and effects on various parameters like intraocular pressure (IOP) and blood lipid profiles. Several studies have directly compared the two drugs for treating conditions like glaucoma and infantile hemangiomas, often highlighting similarities in IOP-lowering effects but potential differences in side effect profiles [, , , , ]. For example, one study found that while both drugs lowered IOP, carteolol hydrochloride might have a more favorable effect on blood lipid profiles compared to timolol maleate [].
Compound Description: Betaxolol hydrochloride is a selective beta1-adrenergic receptor blocking agent used to treat glaucoma and ocular hypertension [, , , ].
Relevance: Betaxolol hydrochloride is another beta-blocker studied in the context of glaucoma and compared with carteolol hydrochloride. This comparison helps to understand the potential differences in efficacy and mechanisms of action between selective and non-selective beta-blockers in the context of ocular diseases [, ].
Levobunolol Hydrochloride
Compound Description: Levobunolol hydrochloride is a non-selective beta-adrenergic receptor blocking agent with ocular hypotensive activity [, , ].
Relevance: Levobunolol hydrochloride is investigated alongside carteolol hydrochloride to assess their relative effects on IOP and to evaluate potential differences in their protective effects against UVB-induced damage in human corneal epithelial cells [].
Nipradilol
Compound Description: Nipradilol is a beta-adrenergic receptor blocking agent and vasodilator used as an antihypertensive and for treating glaucoma [, , , ].
Relevance: Nipradilol is included in studies with carteolol hydrochloride to compare their effects on IOP, particularly in patients with normal-tension glaucoma. This comparison helps to understand their relative efficacy and potential differences in mechanisms of action [].
8-Hydroxycarteolol
Compound Description: 8-Hydroxycarteolol is the primary metabolite of carteolol hydrochloride []. It exhibits intrinsic sympathomimetic activity (ISA), potentially influencing the overall pharmacological profile of carteolol hydrochloride [].
Latanoprost
Compound Description: Latanoprost is a prostaglandin analog widely used as an ocular hypotensive agent for treating glaucoma and ocular hypertension [, ].
Rebamipide
Compound Description: Rebamipide is a mucosal protective agent with potential cytoprotective effects, particularly in the context of ocular damage [].
Relevance: Rebamipide has been investigated in conjunction with carteolol hydrochloride to assess their combined protective effects against UVB-induced corneal damage. While their mechanisms might differ, understanding their potential synergistic effects could lead to novel therapeutic approaches for corneal protection [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Carteolol is a quinolone and a secondary alcohol. It has a role as a beta-adrenergic antagonist, an antihypertensive agent, an antiglaucoma drug, an anti-arrhythmia drug and a sympatholytic agent. It is a conjugate base of a carteolol(1+). A beta-adrenergic antagonist used as an anti-arrhythmia agent, an anti-angina agent, an antihypertensive agent, and an antiglaucoma agent. Carteolol is a beta-Adrenergic Blocker. The mechanism of action of carteolol is as an Adrenergic beta-Antagonist. Carteolol is a synthetic quinolinone derivative and nonselective beta-adrenoceptor blocking agent with anti-glaucoma activity. Upon topical administration to the eye, carteolol decreases aqueous humor production, thereby reducing intraocular pressure (IOP). See also: Carteolol Hydrochloride (has salt form).
Carbinoxamine maleate is the maleic acid salt of carbinoxamine. An ethanolamine-type antihistamine, used for treating hay fever, as well as mild cases of Parkinson's disease. It has a role as a H1-receptor antagonist, an anti-allergic agent, a muscarinic antagonist and an antiparkinson drug. It contains a carbinoxamine. Carbinoxamine Maleate is an ethanolamine class of H1 antihistamines with mild antimuscarinic and sedative properties. Carbinoxamine diminishes the typical histaminergic effects on H1-receptors in bronchial smooth muscle, capillaries, and gastrointestinal smooth muscle, including vasodilation, bronchoconstriction, increased vascular permeability, pain, itching, and spasmodic contractions of gastrointestinal smooth muscle. Carbinoxamine maleate is used to provide symptomatic relieve of allergic symptoms. See also: Carbinoxamine (has active moiety).
Carbidopa is the hydrate of 3-(3,4-dihydroxyphenyl)propanoic acid in which the hydrogens alpha- to the carboxyl group are substituted by hydrazinyl and methyl groups (S-configuration). Carbidopa is a dopa decarboxylase inhibitor, so prevents conversion of levodopa to dopamine. It has no antiparkinson activity by itself, but is used in the management of Parkinson's disease to reduce peripheral adverse effects of levodopa. It has a role as an EC 4.1.1.28 (aromatic-L-amino-acid decarboxylase) inhibitor, an antiparkinson drug, a dopaminergic agent and an antidyskinesia agent. It is a member of hydrazines, a hydrate, a monocarboxylic acid and a member of catechols. It contains a carbidopa (anhydrous). Carbidopa presents a chemical denomination of N-amino-alpha-methyl-3-hydroxy-L-tyrosine monohydrate. It potently inhibits aromatic amino acid decarboxylase (DDC) and due to its chemical properties, it does not cross the blood-brain barrier. Due to its activity, carbidopa is always administered concomitantly with [levodopa]. An individual formulation containing solely carbidopa was generated to treat nausea in patients where the combination therapy [levodopa]/carbidopa is not efficient reducing nausea. The first approved product by the FDA containing only carbidopa was developed by Amerigens Pharmaceuticals Ltd and approved on 2014. On the other hand, the combination treatment of carbidopa/levodopa was originally developed by Watson Labs but the historical information by the FDA brings back to the approval of this combination therapy developed by Mayne Pharma in 1992. Carbidopa is an Aromatic Amino Acid Decarboxylation Inhibitor. The mechanism of action of carbidopa is as a DOPA Decarboxylase Inhibitor. Carbidopa is a hydrazine derivative of dopa. Carbidopa is a peripheral dopa decarboxylase inhibitor that is used as an adjunct to levodopa administration to prevent peripheral biosynthesis of levodopa to dopamine, thereby reducing peripheral side effects. Carbidopa does not penetrate the blood brain barrier so that levodopa, after it reaches the brain, can be metabolized to dopamine by dopa decarboxylase where it exerts its effect on dopamine receptors. An inhibitor of DOPA DECARBOXYLASE that prevents conversion of LEVODOPA to dopamine. It is used in PARKINSON DISEASE to reduce peripheral adverse effects of LEVODOPA. It has no anti-parkinson activity by itself.
Carbimazole is a member of the class of imidazoles that is methimazole in which the nitrogen bearing a hydrogen is converted into its ethoxycarbonyl derivative. A prodrug for methimazol, carbimazole is used for the treatment of hyperthyroidism. It has a role as a prodrug and an antithyroid drug. It is a carbamate ester and a member of 1,3-dihydroimidazole-2-thiones. An imidazole antithyroid agent. Carbimazole is metabolized to methimazole, which is responsible for the antithyroid activity. An imidazole antithyroid agent. Carbimazole is metabolized to METHIMAZOLE, which is responsible for the antithyroid activity.
Carbinoxamine is an organochlorine compound that is 2-(4-chlorobenzyl)pyridine in which one of the benzylic hydrogens is substituted by 2-(dimethylamino)ethoxy group. It is an ethanolamine-type antihistamine, used as its maleate salt for treating hay fever, as well as mild cases of Parkinson's disease. It has a role as a H1-receptor antagonist, an anti-allergic agent, a muscarinic antagonist and an antiparkinson drug. It is a member of pyridines, a tertiary amino compound and a member of monochlorobenzenes. Carbinoxamine is a first generation antihistamine that competes with free histamine for binding at HA-receptor sites. This antagonizes the effects of histamine on HA-receptors, leading to a reduction of the negative symptoms brought on by histamine HA-receptor binding. The product label for carbinoxamine as an over the counter cough and cold medicine is being modified to state "do not use" in children under 4 years of age in order to prevent and reduce misuse, as many unapproved carbinoxamine-containing preparations contained inappropriate labeling, which promoted unapproved uses (including management of congestion, cough, the common cold, and the use in children under 2 years of age), which can potentially cause serious health risks. Carbinoxamine is a Histamine-1 Receptor Antagonist. The mechanism of action of carbinoxamine is as a Histamine H1 Receptor Antagonist. Carbinoxamine is a first generation antihistamine that is used for symptoms of allergic rhinitis and the common cold. Carbinoxamine has not been linked to instances of clinically apparent acute liver injury. See also: Carbinoxamine Maleate (has salt form).